molecular formula C9H8N4 B573397 2-(1-Amino-1H-benzo[d]imidazol-2-yl)acetonitrile CAS No. 163227-60-9

2-(1-Amino-1H-benzo[d]imidazol-2-yl)acetonitrile

Cat. No.: B573397
CAS No.: 163227-60-9
M. Wt: 172.191
InChI Key: UUTZCSFSBIYUSP-UHFFFAOYSA-N
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Description

2-(1-Amino-1H-benzo[d]imidazol-2-yl)acetonitrile is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry due to their broad range of biological activities. The structure of this compound consists of a benzimidazole ring substituted with an amino group and an acetonitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Amino-1H-benzo[d]imidazol-2-yl)acetonitrile can be achieved through various synthetic routes. One common method involves the reaction of 1,2-phenylenediamine with ethyl cyanoacetate under reflux conditions. The reaction typically takes place in the presence of a suitable solvent such as ethanol and a catalyst like glacial acetic acid. The mixture is refluxed for several hours, leading to the formation of the desired benzimidazole derivative .

Industrial Production Methods

Industrial production methods for benzimidazole derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include continuous flow reactions, use of more efficient catalysts, and optimization of reaction conditions to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(1-Amino-1H-benzo[d]imidazol-2-yl)acetonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of benzimidazole oxides.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

2-(1-Amino-1H-benzo[d]imidazol-2-yl)acetonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-Amino-1H-benzo[d]imidazol-2-yl)acetonitrile involves its interaction with various molecular targets. In biological systems, it can bind to DNA grooves, leading to DNA cleavage and inhibition of nucleic acid synthesis . This interaction is crucial for its antimicrobial and anticancer activities. The compound’s ability to inhibit specific enzymes and proteins also contributes to its pharmacological effects .

Comparison with Similar Compounds

2-(1-Amino-1H-benzo[d]imidazol-2-yl)acetonitrile can be compared with other benzimidazole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and an acetonitrile group on the benzimidazole ring makes it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

2-(1-aminobenzimidazol-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4/c10-6-5-9-12-7-3-1-2-4-8(7)13(9)11/h1-4H,5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUTZCSFSBIYUSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2N)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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